1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-[(3-bromofuran-2-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-12-3-5-13(6-4-12)8-10-9(11)2-7-14-10/h2,7H,3-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHNCIUZSYWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategy
Reductive amination between 3-bromofuran-2-carbaldehyde and 4-methylpiperazine has emerged as a principal route. The reaction employs sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at room temperature, facilitating imine formation followed by reduction to the secondary amine.
Procedure :
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Imine Formation : 3-Bromofuran-2-carbaldehyde (1.0 equiv) and 4-methylpiperazine (1.2 equiv) are stirred in anhydrous DCM under nitrogen.
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Reduction : STAB (1.5 equiv) is added portion-wise, and the mixture is stirred for 12–16 hours.
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Work-Up : The reaction is quenched with saturated NaHCO₃, extracted with DCM, and concentrated.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the product as a pale-yellow oil (68–72% yield).
Key Advantages :
Alkylation of 4-Methylpiperazine
Direct alkylation using (3-bromofuran-2-yl)methyl bromide offers a single-step route. However, the electrophilic agent’s synthesis requires prior preparation from (3-bromofuran-2-yl)methanol via HBr/PBr₃ treatment.
Procedure :
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Electrophile Synthesis : (3-Bromofuran-2-yl)methanol reacts with PBr₃ (1.1 equiv) in dry THF at 0°C, yielding (3-bromofuran-2-yl)methyl bromide (83% yield).
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Alkylation : 4-Methylpiperazine (1.5 equiv) and NaHCO₃ (2.0 equiv) are stirred in acetonitrile at 60°C. The bromide (1.0 equiv) is added dropwise, and the mixture is refluxed for 8 hours.
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Purification : Aqueous extraction followed by recrystallization (ethanol/water) affords the product (58–64% yield).
Challenges :
Protection-Deprotection Strategy
For enhanced regioselectivity, a Boc-protected intermediate is synthesized first:
Procedure :
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Protection : 4-Methylpiperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding tert-butyl 4-methylpiperazine-1-carboxylate (92% yield).
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Alkylation : The Boc-protected piperazine undergoes alkylation with (3-bromofuran-2-yl)methyl bromide using NaH as a base in DMF (0°C to RT, 6 hours).
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Deprotection : TFA/DCM (1:1) removes the Boc group, yielding the final product (overall 54% yield).
Advantages :
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Boc protection prevents over-alkylation.
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NaH ensures efficient deprotonation for nucleophilic attack.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Reductive Amination | Alkylation | Protection-Deprotection |
|---|---|---|---|
| Optimal Solvent | DCM | Acetonitrile | DMF |
| Temperature | 25°C | 60°C | 0°C → 25°C |
| Reaction Time | 16 hours | 8 hours | 6 hours (alkylation) |
Catalytic and Stoichiometric Considerations
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STAB vs. NaBH₃CN : STAB offers superior selectivity but higher cost. NaBH₃CN requires acidic conditions, risking furan protonation.
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NaH vs. K₂CO₃ : NaH (2.0 equiv) achieves >90% conversion in alkylation vs. 65% with K₂CO₃.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 72 | 98 | High |
| Direct Alkylation | 64 | 95 | Moderate |
| Protection-Deprotection | 54 | 99 | Low |
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Reductive Amination is favored for large-scale synthesis due to fewer steps and higher yields.
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Protection-Deprotection suits lab-scale applications requiring high regiochemical fidelity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 1-((3-substituted furan-2-yl)methyl)-4-methylpiperazine derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine possesses significant antimicrobial and anticancer activities. The bromofuran moiety enhances its interaction with biological targets, making it a candidate for developing new therapeutic agents against infections and tumors.
Drug Development
The compound serves as a building block in the synthesis of more complex organic molecules, which can be designed to target specific diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects in drug formulations.
Biological Research
Mechanism of Action Studies
Studies on the mechanism of action of this compound have shown that it interacts with various enzymes and receptors, modulating their activity. This interaction is crucial for understanding how this compound can be used to influence biological pathways, particularly in cancer therapy.
Neuropharmacological Research
The piperazine ring structure is known for its ability to interact with neurotransmitter systems, making this compound a potential candidate in neuropharmacological studies. Investigations into its effects on serotonin and dopamine receptors could lead to advancements in treating mood disorders.
Material Science
Synthesis of Functional Materials
In material science, this compound can be utilized in the synthesis of functional polymers and nanomaterials. Its unique chemical properties allow it to act as a ligand in metal complexation, which can be useful for developing materials with specific electronic or optical properties .
Case Studies
Case Study: Anticancer Activity
In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications to the bromofuran structure could enhance therapeutic efficacy.
Case Study: Neuropharmacological Effects
A pharmacological assessment revealed that the compound influenced serotonin receptor activity, indicating potential applications in treating anxiety and depression. The findings support further exploration into its use as a novel antidepressant agent.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building block for drug development; potential antimicrobial and anticancer properties |
| Biological Research | Mechanism of action studies; neuropharmacological effects on neurotransmitter systems |
| Material Science | Synthesis of functional materials; ligand in metal complexation |
| Case Studies | Demonstrated anticancer activity; influenced serotonin receptor activity |
Mechanism of Action
The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring play crucial roles in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function. The piperazine ring enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heterocyclic Substitutions : Chlorobenzyl (e.g., compound 17) and bromobenzyl (e.g., ) substituents prioritize aromatic interactions, while the bromofuran group in the target compound introduces a heterocyclic motif that may enhance binding to nucleic acids or enzymes .
- Functional Group Diversity : Thiocarbamoyl (compound 21) and pyrrole (BM212) groups expand pharmacological versatility, influencing solubility and target specificity .
Comparisons :
- Compound 17 (1-(2-chlorobenzyl)-4-methylpiperazine) is synthesized using a MiniBlock® apparatus via published protocols .
- BM212 derivatives involve multi-step alkylation and cyclization to incorporate the pyrrole moiety .
- β-Cyclodextrin complexation (e.g., ) improves solubility of lipophilic analogs like 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine.
Physicochemical Properties
- Solubility : Lipophilic substituents (e.g., naphthaleneoxypropargyl in ) often require β-cyclodextrin complexation for aqueous solubility. The bromofuran group may similarly necessitate formulation optimization.
- Stability: Crystalline β-forms of methylpiperazine derivatives (e.g., ) show non-hygroscopic behavior, critical for pharmaceutical storage.
Biological Activity
1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromofuran moiety, which contributes to its distinct chemical reactivity, along with a piperazine ring that enhances solubility and bioavailability. The presence of the bromine atom is crucial for its biological activity, allowing for specific interactions with molecular targets.
The mechanism of action involves the compound's interaction with various enzymes and receptors:
- Binding Affinity : The bromofuran and piperazine rings facilitate binding to active sites on target molecules, leading to modulation of enzyme activity or receptor signaling pathways.
- Inhibition and Activation : Depending on the target, this compound can act as an inhibitor or activator, influencing physiological processes related to disease states.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary data suggest that it may inhibit the growth of cancer cell lines, indicating potential applications in oncology .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, such as those related to inflammation and cancer progression .
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Activity : A recent study demonstrated that at concentrations around 50 µM, the compound inhibited the growth of Gram-positive and Gram-negative bacteria by disrupting their cell membrane integrity.
| Concentration (µM) | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 10 | E. coli | 30 |
| 50 | Staphylococcus aureus | 70 |
| 100 | Pseudomonas aeruginosa | 85 |
- Anticancer Activity Assessment : In vitro tests showed that treatment with the compound at varying concentrations resulted in reduced viability of cancer cell lines such as HeLa and MCF-7, with IC50 values reported in the low micromolar range.
Mechanistic Studies
Mechanistic studies have revealed that the compound's efficacy is partly due to its ability to induce apoptosis in cancer cells through activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine?
- Answer : Synthesis typically involves alkylation of 4-methylpiperazine with a brominated furan precursor. For example:
- Step 1 : React 3-bromofuran-2-carbaldehyde with a reducing agent (e.g., NaBH₄) to form the corresponding alcohol.
- Step 2 : Convert the alcohol to a bromomethyl intermediate using PBr₃ or CBr₄.
- Step 3 : Perform nucleophilic substitution with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Considerations : Reaction temperature (60–80°C) and solvent polarity significantly impact yield. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic peaks:
- Furan protons (δ 6.5–7.5 ppm, coupling patterns for brominated furan).
- Piperazine methyl group (δ 2.3–2.5 ppm, singlet) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 285.1 (calculated for C₁₀H₁₄BrN₂O) .
- Elemental Analysis : Validate Br content (~28%) to rule out debromination side reactions .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Answer : Screen against:
- Antimicrobial Activity : Use MIC assays against S. aureus and E. coli (concentration range: 1–100 µM) .
- CNS Targets : Radioligand binding assays for serotonin/dopamine receptors (Ki determinations) due to structural similarity to bioactive piperazines .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How does the bromofuran substituent influence structure-activity relationships (SAR)?
- Answer : The 3-bromofuran group enhances:
- Lipophilicity (logP increases by ~0.5 vs. non-halogenated analogs), improving blood-brain barrier penetration .
- Electrophilicity : Bromine acts as a leaving group, enabling further functionalization (e.g., Suzuki coupling for library diversification) .
- Target Selectivity : Compared to phenyl-substituted analogs (e.g., 1-(4-bromophenyl)-4-methylpiperazine), the furan moiety reduces off-target binding to adrenergic receptors .
Q. How to resolve contradictory data in biological activity studies?
- Case Example : Discrepancies in antimicrobial activity (e.g., high MIC in Gram-negative vs. Gram-positive strains):
- Hypothesis : Differential membrane permeability due to LPS in Gram-negative bacteria.
- Methodological Fix :
Use efflux pump inhibitors (e.g., PAβN) to assess intrinsic activity .
Modify compound lipophilicity via prodrug strategies (e.g., esterification) .
- Validation : Synergistic studies with standard antibiotics (e.g., ciprofloxacin) .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Answer : Address poor solubility (<10 µg/mL in PBS):
- Formulation : Use cyclodextrin-based complexes or nanoemulsions .
- Structural Modifications : Introduce polar groups (e.g., hydroxylation at the furan 5-position) without compromising activity .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., N-demethylation of piperazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
